2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a chemical compound with the International Union of Pure and Applied Chemistry name indicating its complex structure. The compound features a quinoline moiety connected to a pyrrolidine ring that is further substituted with a sulfonyl group derived from 2,6-difluorophenyl. The compound is identified by the CAS number 2034616-76-5 and has a molecular formula of with a molecular weight of 390.4 g/mol .
This compound falls under the category of sulfonamide derivatives and is classified as an organic heterocyclic compound due to its inclusion of nitrogen in the ring structures. Its unique properties arise from the combination of the quinoline and pyrrolidine frameworks, which are known for their biological activities.
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can be represented using various structural notations:
O=S(=O)(c1c(F)cccc1F)N1CCC(Oc2ccc3ccccc3n2)C1The structure features:
The compound can participate in various chemical reactions typical for sulfonamides and heterocycles:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
While specific studies on the mechanism of action for 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may be limited, compounds with similar structures often demonstrate biological activity through:
The exact mechanism would require further experimental validation through pharmacological studies.
These properties suggest that while it may be stable under standard laboratory conditions, specific handling guidelines should be followed due to potential reactivity associated with its functional groups.
The compound has potential applications in various fields including:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7